molecular formula C11H11NO3 B14788115 (3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile

(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile

Cat. No.: B14788115
M. Wt: 205.21 g/mol
InChI Key: LEZNOFBEBJQNDR-UHFFFAOYSA-N
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Description

(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with a complex structure that includes both carboxylic acid and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with cyanide ions. For example, the reaction between a halogenoalkane and potassium cyanide (KCN) in an ethanolic solution under reflux conditions can produce the desired nitrile compound .

Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, such as aldehydes or ketones, to form hydroxynitriles. This reaction typically occurs in two steps: the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .

Industrial Production Methods

Industrial production of nitriles, including this compound, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol or propionaldehyde can yield propanenitrile, which can then be further modified to obtain the desired compound .

Comparison with Similar Compounds

(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both carboxylic acid and nitrile functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-[3-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H11NO3/c12-6-2-4-8-3-1-5-9(7-8)10(13)11(14)15/h1,3,5,7,10,13H,2,4H2,(H,14,15)

InChI Key

LEZNOFBEBJQNDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(C(=O)O)O)CCC#N

Origin of Product

United States

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